molecular formula C24H19Cl2NO4 B2485091 3,5-Dichloro-N-Fmoc-L-phenylalanine CAS No. 1260605-95-5

3,5-Dichloro-N-Fmoc-L-phenylalanine

Cat. No.: B2485091
CAS No.: 1260605-95-5
M. Wt: 456.32
InChI Key: UAHPXJGYPMHWRP-QFIPXVFZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-Dichloro-N-Fmoc-L-phenylalanine is a synthetic amino acid derivative characterized by the presence of two chlorine atoms at the 3 and 5 positions on the phenyl ring and an Fmoc (fluorenylmethyloxycarbonyl) protective group attached to the amino group. This compound is primarily used in peptide synthesis and has significant applications in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dichloro-N-Fmoc-L-phenylalanine typically involves the chlorination of N-Fmoc-L-phenylalanine. The process begins with the protection of the amino group using the Fmoc group, followed by selective chlorination at the 3 and 5 positions of the phenyl ring. Common reagents used in this process include thionyl chloride or phosphorus pentachloride under controlled conditions to ensure selective chlorination .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. Techniques such as continuous flow synthesis and automated peptide synthesizers are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 3,5-Dichloro-N-Fmoc-L-phenylalanine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3,5-Dichloro-N-Fmoc-L-phenylalanine has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3,5-Dichloro-N-Fmoc-L-phenylalanine is primarily related to its role as a protected amino acid in peptide synthesis. The Fmoc group provides steric hindrance and protection for the amino group, facilitating selective reactions at other functional sites. Upon deprotection, the free amino group can participate in peptide bond formation, enabling the synthesis of complex peptides and proteins .

Comparison with Similar Compounds

Uniqueness: 3,5-Dichloro-N-Fmoc-L-phenylalanine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and properties. This makes it particularly valuable in the synthesis of peptides with specific functional requirements .

Properties

IUPAC Name

(2S)-3-(3,5-dichlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19Cl2NO4/c25-15-9-14(10-16(26)12-15)11-22(23(28)29)27-24(30)31-13-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-10,12,21-22H,11,13H2,(H,27,30)(H,28,29)/t22-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAHPXJGYPMHWRP-QFIPXVFZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=CC(=C4)Cl)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC(=CC(=C4)Cl)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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